2-Ethyl-2-azaspiro[3.3]heptan-6-amine
Description
2-Ethyl-2-azaspiro[3.3]heptan-6-amine is a spirocyclic amine compound characterized by a unique spirocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and drug design due to its potential biological activities and structural novelty .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-ethyl-2-azaspiro[3.3]heptan-6-amine |
InChI |
InChI=1S/C8H16N2/c1-2-10-5-8(6-10)3-7(9)4-8/h7H,2-6,9H2,1H3 |
InChI Key |
MGADNMSYVNZDTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(C1)CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-azaspiro[3.3]heptan-6-amine typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the cyclization of corresponding 1,3-bis-electrophiles at 1,1-carbon or 1,1-nitrogen bis-nucleophiles . This process can be carried out under various conditions, including thermal [2+2] cycloaddition reactions between endocyclic alkenes and isocyanates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ protecting group-free routes and cyclization reactions under basic conditions .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-azaspiro[3.3]heptan-6-amine undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction of β-lactam rings with alane.
Substitution: Reaction with electrophilic reagents to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation and alane for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include epoxides, β-lactams, and various polyfunctionalized bicyclic systems .
Scientific Research Applications
2-Ethyl-2-azaspiro[3.3]heptan-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-azaspiro[3.3]heptan-6-amine involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to mimic the piperidine ring, making it a potential ligand for various biological targets . The basicity of the nitrogen atom in the spirocyclic scaffold is similar to that of piperidine, highlighting its potential to mimic piperidine in biochemical contexts .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane-derived amino acids: These compounds are spirocyclic analogues of natural amino acids like ornitine and γ-aminobutyric acid.
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with similar basicity and potential for drug design.
2-Oxa-6-azaspiro[3.3]heptane: Used as a structural surrogate for morpholine in drug-like molecules.
Uniqueness
2-Ethyl-2-azaspiro[3.3]heptan-6-amine stands out due to its unique spirocyclic structure, which provides a rigid and sterically constrained framework. This structural feature enhances its potential as a selective and efficient ligand for biological targets, making it a valuable compound in medicinal chemistry and drug design .
Biological Activity
2-Ethyl-2-azaspiro[3.3]heptan-6-amine is a spirocyclic amine compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
The synthesis of this compound typically involves ring closure reactions of 1,3-bis-electrophiles with 1,1-carbon or nitrogen bis-nucleophiles. The compound's molecular formula is , with a molecular weight of 140.23 g/mol. Its structural representation includes a spirocyclic framework that enhances its potential as a ligand in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2 |
| Molecular Weight | 140.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | MGADNMSYVNZDTI-UHFFFAOYSA-N |
The mechanism of action for this compound primarily involves its interaction with various biological targets, similar to the piperidine ring structure. This interaction can modulate receptor activity or enzyme functions, making it a candidate for drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been explored for its potential as a bioisostere of piperidine in drug design, particularly for inhibiting enzymes involved in metabolic pathways.
- Antimicrobial Properties : Studies have shown that derivatives of 2-Ethyl-2-azaspiro[3.3]heptan can exhibit antimicrobial activity, potentially making them suitable candidates for developing new antibacterial agents.
Case Study: Antimicrobial Evaluation
A study evaluated various azaspiro compounds for their antibacterial properties against common pathogens. The results indicated that certain derivatives of 2-Ethyl-2-azaspiro[3.3]heptan demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 2-Ethyl-2-azaspiro[3.3]heptan | 32 µg/mL |
| Linezolid derivative | 16 µg/mL |
Research Applications
The compound is being investigated for various applications in medicinal chemistry:
- Drug Design : Its spirocyclic structure is utilized in designing new drugs with improved selectivity and efficacy.
- Biological Studies : It serves as a model compound for studying the interactions between spirocyclic amines and biological receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
